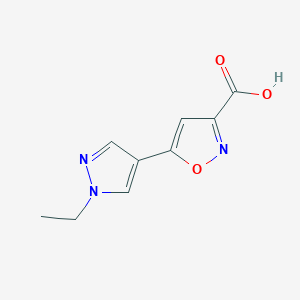![molecular formula C10H11F3N2O2 B2440220 N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide CAS No. 2094402-25-0](/img/structure/B2440220.png)
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or trifluoromethylphenylpiperazine and is used for research purposes only.
Mechanism of Action
The mechanism of action of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide varies depending on the receptor it is interacting with. However, in general, TFP acts as a ligand and binds to specific receptors, altering their activity. For example, TFP has been found to act as an agonist for 5-HT1A receptors, leading to an increase in serotonin activity. Conversely, TFP has been found to inhibit dopamine uptake by binding to the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide are dependent on the receptor it is interacting with. For example, TFP has been found to increase serotonin activity by acting as an agonist for 5-HT1A receptors. This can lead to anxiolytic and antidepressant effects. TFP has also been found to inhibit dopamine uptake, which can lead to a decrease in dopamine activity. This can have implications for conditions such as ADHD and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide in lab experiments is its high affinity towards specific receptors. This allows for more precise and targeted studies. Additionally, TFP has been found to have a long half-life, which allows for extended experiments. However, one limitation of TFP is its potential for off-target effects. As with any ligand, TFP may interact with other receptors or molecules, leading to unintended effects.
Future Directions
There are several future directions for the study of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide. One direction is the study of its effects on other receptors, such as the GABA receptor. Additionally, the development of TFP derivatives with improved selectivity and efficacy could lead to more targeted and effective treatments for various conditions. Finally, the use of TFP in imaging studies could provide valuable insights into receptor function and activity in vivo.
Synthesis Methods
The synthesis of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide involves several steps. Initially, 5-(trifluoromethyl)-1,2-oxazole-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-aminopropyl)phenylmethanol to form the desired product. The final step involves the reaction of the product with acryloyl chloride to form N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide.
Scientific Research Applications
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide has been used in various scientific research applications. It has been used as a ligand in the study of serotonin receptors and has been found to have high affinity towards 5-HT1A receptors. TFP has also been used in the study of the dopamine transporter and has been found to inhibit dopamine uptake. Additionally, TFP has been used in the study of the GABA receptor and has been found to have an allosteric modulatory effect.
properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-4-8(16)14-9(2,3)6-5-7(17-15-6)10(11,12)13/h4-5H,1H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAETKADVIGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)





![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)
![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)
![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)


![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)